REACTION_CXSMILES
|
I[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH2:12]([OH:17])[CH2:13][CH2:14][C:15]#[CH:16]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[OH:17][CH2:12][CH2:13][CH2:14][C:15]#[C:16][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1 |^1:20,39|
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
CuI
|
Quantity
|
855 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
TEA
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC#C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling N2 vigorously into the solution
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the crude mixture was concentrated by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in DCM
|
Type
|
CUSTOM
|
Details
|
followed by purification by chromatography (gradient 10-100% EtOAc/Hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCC#CC1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |